Literature review on Epoxiconazole and its deuterated analog
Literature review on Epoxiconazole and its deuterated analog
An In-depth Technical Guide to Epoxiconazole (B1671545) and its Deuterated Analog for Researchers and Drug Development Professionals
Introduction
Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, first introduced by BASF in 1993.[1] It is widely used in agriculture to protect crops such as cereals, soybeans, coffee, and sugar beets from a variety of fungal pathogens, including leaf blotch (Septoria tritici) and rust (Puccinia triticina).[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2] In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification in complex matrices.[3][4] The deuterated analog of Epoxiconazole, such as Epoxiconazole-d4, serves this critical role, compensating for variations during sample preparation and analysis.[4][5] This technical guide provides a comprehensive review of Epoxiconazole and its deuterated analog, detailing their properties, mechanism of action, synthesis, and analytical methodologies.
Physicochemical and Toxicological Profile of Epoxiconazole
Quantitative data regarding the properties and toxicity of Epoxiconazole are summarized below. These characteristics are fundamental for understanding its environmental fate, biological interactions, and for developing analytical methods.
Table 1: Physicochemical Properties of Epoxiconazole
| Property | Value | Reference |
| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | [1] |
| Chemical Formula | C₁₇H₁₃ClFN₃O | [1][6] |
| Molar Mass | 329.76 g/mol | [1][6] |
| Melting Point | 134 °C | [1] |
| Density | 1.374 g/cm³ | [1] |
| Water Solubility | 8.42 mg/L (ppm) at 20°C | [1] |
| Vapor Pressure | <0.01 mPa at 20°C | [7] |
| Log P (Octanol-Water Ratio) | 3.33 - 3.44 at pH 7 | [7] |
Table 2: Toxicological Data for Epoxiconazole
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [7] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | [7] |
| Inhalation LC₅₀ | >3.26 mg/L air | Rat | [7] |
| Fish LC₅₀ (96hr) | 0.5 mg/L | Rainbow Trout | [7] |
| Bee LD₅₀ | >100 µ g/bee | Honeybee | [7] |
| Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | - | [7] |
| Carcinogenicity | Suspected of causing cancer | - | [1] |
| Reproductive Toxicity | May damage fertility or the unborn child | - | [1] |
Mechanism of Action and Signaling Pathways
Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mode of action for Epoxiconazole, like other azole fungicides, is the disruption of fungal cell membrane synthesis.[2] It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability.[8] By inhibiting CYP51, Epoxiconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane structure and function, inhibiting fungal growth, and preventing spore production.[1][8]
References
- 1. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 2. Epoxiconazole - LKT Labs [lktlabs.com]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epoxiconazole | C17H13ClFN3O | CID 107901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. herbiguide.com.au [herbiguide.com.au]
- 8. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
